molecular formula C15H20BrN5O5S B10771832 bromo-deaza-SAH

bromo-deaza-SAH

Cat. No. B10771832
M. Wt: 462.3 g/mol
InChI Key: DIULHULFPSIBAK-TWBCTODHSA-N
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Description

Bromo-deaza-SAH is a potent and selective inhibitor of the protein lysine methyltransferase DOT1L. This compound is an analogue of S-adenosylhomocysteine, a product of S-adenosyl methionine-dependent methyltransferase activity. This compound has shown significant potential in inhibiting DOT1L, which is involved in chromatin-mediated signaling and gene expression regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromo-deaza-SAH involves the addition of a single halogen atom at a critical position in the cofactor product S-adenosylhomocysteine. This modification results in an 8-fold increase in potency against DOT1L . The synthetic route typically involves the use of stable isotope labeling and selective synthetic co-factors .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure the purity and potency of the compound.

Chemical Reactions Analysis

Types of Reactions

Bromo-deaza-SAH primarily undergoes substitution reactions due to the presence of the halogen atom. It can also participate in methylation reactions as it mimics the effect of S-adenosylhomocysteine on enzymatic activity .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include S-adenosyl methionine, halogenating agents, and various solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major product formed from the reactions involving this compound is the inhibition of DOT1L activity, which leads to reduced aberrant methylation of lysine 79 of histone H3. This inhibition is associated with therapeutic effects in certain types of leukemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-deaza-SAH is unique due to its high potency and selectivity for DOT1L. The addition of a single halogen atom significantly enhances its inhibitory effects compared to other similar compounds .

properties

Molecular Formula

C15H20BrN5O5S

Molecular Weight

462.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

InChI

InChI=1S/C15H20BrN5O5S/c16-6-3-21(13-9(6)12(18)19-5-20-13)14-11(23)10(22)8(26-14)4-27-2-1-7(17)15(24)25/h3,5,7-8,10-11,14,22-23H,1-2,4,17H2,(H,24,25)(H2,18,19,20)/t7-,8+,10+,11+,14+/m0/s1

InChI Key

DIULHULFPSIBAK-TWBCTODHSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N)Br

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N)Br

Origin of Product

United States

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